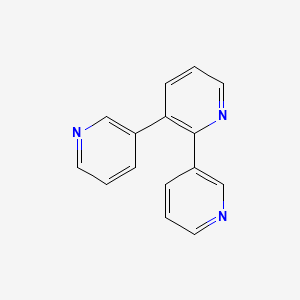

2,3-Di(pyridin-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,3-dipyridin-3-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-4-12(10-16-7-1)14-6-3-9-18-15(14)13-5-2-8-17-11-13/h1-11H |

InChI Key |

KCGVYMGPANDKMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Di Pyridin 3 Yl Pyridine

Strategic Approaches to Carbon-Carbon Bond Formation

The creation of the crucial carbon-carbon bonds between the pyridine (B92270) rings is the cornerstone of synthesizing 2,3-Di(pyridin-3-yl)pyridine. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are widely employed for the formation of biaryl and heteroaryl structures. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate, catalyzed by a palladium complex. researchgate.netsigmaaldrich.com

In the context of synthesizing this compound, a common strategy involves the sequential coupling of two different pyridine-3-boronic acid molecules with a di-halogenated pyridine precursor. For instance, a 2,3-dihalopyridine can be reacted in a stepwise manner. The different reactivities of the halogen atoms (e.g., iodine being more reactive than chlorine) can be exploited to control the sequential additions. rsc.orgacs.org

A general representation of the Suzuki-Miyaura coupling is shown below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction.

Key components of a typical Suzuki-Miyaura reaction for this synthesis include:

Palladium Catalyst: Complexes like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.govresearchgate.net The choice of catalyst and ligands can significantly influence the reaction's efficiency.

Base: A base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the activation of the organoboron species. nih.govrsc.org

Solvent: A mixture of an organic solvent (like DMF or toluene) and water is often employed. nih.gov

The reaction conditions, including temperature and reaction time, are crucial for maximizing the yield and minimizing side products. nih.gov

Exploration of Other Metal-Mediated Coupling Protocols

While palladium catalysis is prevalent, other transition metals can also mediate the formation of the required C-C bonds. These alternative methods can sometimes offer advantages in terms of reactivity, selectivity, or functional group tolerance.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be effective for coupling reactions, including those involving less reactive aryl chlorides. organic-chemistry.org

Copper-Mediated Coupling: Copper-based systems, often used in Ullmann-type reactions, can facilitate the homocoupling of aryl halides to form symmetrical bipyridines or be used in other cross-coupling scenarios. nih.govbeilstein-journals.org

Other Transition Metals: Research continues to explore the use of other metals like rhodium and iridium in C-H activation and functionalization reactions, which could potentially be adapted for the synthesis of complex pyridine structures. beilstein-journals.orgbeilstein-journals.org

The choice of the metal catalyst often depends on the specific substrates and the desired bond to be formed.

Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, further functionalization or derivatization can be carried out to modify its properties. This can involve introducing various substituents onto one or more of the pyridine rings.

Common functionalization reactions include:

Introduction of Alkyl or Aryl Groups: This can be achieved through further cross-coupling reactions on any remaining halogenated positions.

Introduction of Nitrogen-Containing Groups: Amination reactions can introduce amino groups, which can be further modified. For example, the reaction of a halogenated pyridine with an amine in the presence of a palladium catalyst is a common method.

Introduction of Oxygen-Containing Groups: Hydroxylation or alkoxylation can introduce hydroxyl or alkoxy groups.

Cyclization Reactions: The peripheral pyridine rings can be involved in cyclization reactions to form more complex fused heterocyclic systems. For instance, reactions with 2,3-diaminopyridine (B105623) can lead to the formation of imidazo[4,5-b]pyridine derivatives. mdpi.com

These derivatization strategies allow for the synthesis of a wide range of analogs with tailored electronic and steric properties.

Optimization of Reaction Conditions and Yields

Achieving high yields of this compound and its derivatives is a critical aspect of its synthesis. Optimization of reaction conditions is an empirical process that involves systematically varying several parameters.

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Description | Common Variations and Considerations |

| Catalyst System | The combination of the palladium source and the ligand. | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) are common palladium sources. Ligands like triphenylphosphine (B44618) (PPh₃) or more complex phosphines can be used to tune reactivity and stability. nih.govrsc.org |

| Base | Activates the boronic acid and participates in the catalytic cycle. | Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can affect the reaction rate and yield. nih.govrsc.org |

| Solvent | The medium in which the reaction is carried out. | Often a mixture of an organic solvent (e.g., DMF, Toluene, 1,4-Dioxane) and water is used. The ratio of solvents can be critical. nih.gov |

| Temperature | The reaction temperature. | Typically ranges from room temperature to reflux temperatures of the solvent. Higher temperatures can increase reaction rates but may also lead to decomposition. nih.gov |

| Reaction Time | The duration of the reaction. | Monitored by techniques like TLC or LC-MS to determine the point of maximum product formation. |

| Substrate Ratio | The molar ratio of the coupling partners. | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. nih.gov |

Research has shown that for Suzuki-Miyaura reactions involving pyridyl substrates, the specific combination of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For example, a study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines demonstrated that a one-pot sequential Suzuki-Miyaura coupling could be performed efficiently by carefully controlling the reaction conditions for each coupling step. rsc.org The first arylation at the more reactive iodo-position was carried out at a lower temperature (60 °C), followed by the second arylation at the less reactive chloro-position at a higher temperature (100 °C) with the same catalyst system. rsc.org

Compound Names

Based on a comprehensive search for "this compound," also known as 3,2':3',3''-Terpyridine, it has been determined that there is a lack of publicly available, detailed experimental research findings required to construct the requested article.

Specifically, no single-crystal X-ray diffraction studies for the unsubstituted this compound could be located. Consequently, the essential data for the sections on molecular geometry, bond parameters, dihedral angles, and crystal packing, which must be derived from such crystallographic investigations, is not available.

Similarly, while basic spectroscopic information may exist in proprietary databases, in-depth public-domain data from advanced spectroscopic characterization dedicated to this specific compound is not accessible. This prevents a thorough and scientifically accurate discussion for the corresponding section of the outline.

Although a wealth of information exists for various substituted terpyridine derivatives, the strict instruction to focus solely on this compound and to exclude information outside this specific scope means that data from related compounds cannot be used as a substitute.

Therefore, due to the absence of the necessary specific scientific data, it is not possible to generate the authoritative and detailed article as outlined in the user's instructions.

Molecular Structure and Conformational Analysis of 2,3 Di Pyridin 3 Yl Pyridine

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or theoretical ¹H NMR or ¹³C NMR data for 2,3-Di(pyridin-3-yl)pyridine could be retrieved from the performed searches. The analysis of chemical shifts and coupling constants from such data would be essential to confirm the precise connectivity and conformation of the pyridyl rings.

Infrared (IR) and Raman Spectroscopy

Similarly, there is no available information regarding the vibrational spectroscopy of this compound. IR and Raman spectra would reveal key information about the vibrational modes of the molecule, including the characteristic C-H, C=C, and C=N stretching and bending frequencies of the pyridine (B92270) rings, and how these are influenced by the inter-ring linkages.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.

In its free, unbound state, a terpyridine ligand like 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine typically adopts a trans planar conformation to minimize repulsion between the nitrogen lone pairs. uliege.be However, upon complexation with a metal ion, it transitions to a cis-planar structure. uliege.be For 2,3-di(pyridin-3-yl)pyridine, DFT optimization would reveal the preferred dihedral angles between the three pyridine (B92270) rings, which influences its packing in the solid state and its interaction with other molecules. Studies on substituted terpyridines have shown that DFT-optimized geometries are generally in close agreement with structures determined experimentally by X-ray diffraction.

The energetic landscape, explored through techniques like conformational analysis, reveals the relative stabilities of different isomers or conformers. For instance, in a study of dual-fluorescence emitters, the relative energies of quasi-axial (QAC) and quasi-equatorial (QEC) conformers were calculated, indicating that one form is overwhelmingly more stable at room temperature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (Eg) is a critical parameter for predicting the stability and electronic transport properties of a molecule.

Quantitative Analysis of Non-Covalent Interactions

Interaction Region Indicator (IRI) Analysis

Interaction Region Indicator (IRI) analysis is a computational method used to visualize and characterize interatomic and intramolecular interactions within a chemical system. chemrxiv.org It is based on the electron density and its derivatives, providing a graphical representation of covalent bonds and non-covalent interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. chemrxiv.org The IRI method is an evolution of the Reduced Density Gradient (RDG) approach, offering a clearer and more simultaneous visualization of both strong and weak interactions. chemrxiv.org

The IRI analysis generates isosurfaces, where the color of the surface indicates the nature and strength of the interaction. Typically, blue regions signify strong attractive interactions like hydrogen bonds, green areas represent weak van der Waals interactions, and red regions indicate repulsive interactions or steric clashes. chemrxiv.org

Covalent Bonds: Strong covalent bonds forming the backbone of the pyridine rings and the single C-C bonds connecting the rings would be clearly visualized as strong interaction regions.

Intramolecular Hydrogen Bonds: The proximity of hydrogen atoms on one pyridine ring to the nitrogen atom of an adjacent ring could lead to the formation of weak intramolecular C-H···N hydrogen bonds. These would appear as small, colored isosurfaces between the interacting atoms.

π-π Stacking Interactions: The aromatic nature of the pyridine rings suggests the possibility of intramolecular π-π stacking interactions, where the electron clouds of the rings interact. IRI analysis can help to visualize the regions and nature of these stacking interactions.

Steric Repulsion: Due to the arrangement of the three pyridine rings, some degree of steric hindrance between hydrogen atoms on adjacent rings is likely. These repulsive interactions would be identifiable as reddish isosurfaces in the IRI plot.

The IRI analysis, therefore, would provide a detailed map of the electron density distribution, highlighting the key forces that determine the molecule's conformation and reactivity.

Dynamics and Stability Studies

The study of the dynamics and stability of this compound is essential for understanding its behavior under different conditions and for its potential use in materials science and coordination chemistry. These studies often involve molecular dynamics (MD) simulations and thermal analysis techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the time-dependent behavior of a molecule. For this compound, MD simulations could elucidate:

Conformational Dynamics: The molecule is not rigid and can exhibit rotational freedom around the C-C bonds connecting the pyridine rings. MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them. Studies on other terpyridine isomers have shown that different conformations can be energetically accessible. semanticscholar.org

Solvation Effects: The behavior of this compound in different solvents can be simulated to understand how solvent molecules interact with the pyridine rings and influence the conformational preferences.

Interaction with other Molecules: MD simulations are valuable for studying how this compound interacts with other molecules, such as metal ions in coordination complexes or biological macromolecules in potential biomedical applications. nih.govmdpi.com

Thermal Stability

The thermal stability of a compound is a critical parameter for its practical applications. While specific thermogravimetric analysis (TGA) data for this compound is not available in the provided search results, studies on related pyridine-based coordination polymers and dicarboxamides indicate that such aromatic nitrogen-containing compounds can exhibit significant thermal stability. For instance, a coordination polymer incorporating a di(pyridin-3-yl)pyridine-dicarboxamide ligand was found to be stable up to approximately 250°C. evitachem.com Another study on coordination polymers with pyridyl-containing ligands reported thermal stability up to 690-714 K (417-441 °C). acs.org Based on these findings, this compound is expected to be a thermally stable compound due to its aromatic structure.

Coordination Chemistry of 2,3 Di Pyridin 3 Yl Pyridine

Ligand Design and Binding Preferences

2,3-Di(pyridin-3-yl)pyridine is a tridentate ligand, meaning it has three nitrogen atoms available for coordination with a metal center. smolecule.com The nitrogen atoms are positioned in a way that allows for effective chelation, a process where the ligand binds to a central metal ion at multiple points, forming a stable complex. smolecule.com The design of this and similar polypyridyl ligands is of significant interest in the development of new materials with specific properties. nih.gov The electronic and steric properties of the ligand can be altered by substituting different groups on the pyridine (B92270) rings, which in turn influences the properties of the resulting metal complexes.

The binding preferences of this compound and its analogues are dictated by the spatial arrangement of the nitrogen donor atoms. researchgate.net These ligands can adopt various conformations to facilitate the construction of diverse coordination polymers. grafiati.com The flexibility of the ligand backbone and the nature of the substituents play a crucial role in determining the final architecture of the metal-ligand assembly.

Formation of Metal Complexes

The reaction of this compound with various metal ions leads to the formation of metal complexes with a wide range of structures and properties. These complexes can be broadly categorized into mononuclear and polynuclear architectures, each exhibiting distinct coordination modes.

Mononuclear and Polynuclear Architectures

Depending on the reaction conditions and the metal-to-ligand ratio, this compound can form both mononuclear and polynuclear complexes. Mononuclear complexes contain a single metal center coordinated to one or more ligand molecules. researchgate.netmdpi.com For instance, mononuclear complexes have been synthesized with Co(II), Cd(II), and Rh(III) ions. researchgate.net

Polynuclear complexes, on the other hand, feature multiple metal centers bridged by the ligand. researchgate.netacs.org These can range from simple dinuclear complexes, containing two metal centers, to more complex polynuclear assemblies. mdpi.comresearchgate.net The formation of such architectures is a key feature of the coordination chemistry of polypyridyl ligands and is essential for the construction of larger supramolecular structures. nih.gov For example, a dinuclear ruthenium complex has been synthesized using a similar di-2-pyridyl-based ligand. researchgate.net

Coordination Modes and Stereochemical Influence

This compound can exhibit a variety of coordination modes, which describe the way it binds to metal centers. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. mdpi.com The ligand can act as a bidentate or a tridentate chelating agent, binding to the metal ion through two or three of its nitrogen atoms, respectively. researchgate.net

The stereochemistry of the resulting complexes is also heavily influenced by the ligand. The rigid yet flexible nature of the polypyridyl backbone can direct the spatial arrangement of the coordinated metal ions, leading to specific geometries such as octahedral or square planar. mdpi.comdiva-portal.org This stereochemical control is a powerful tool in the design of functional materials with desired properties.

Interactions with Transition and Main Group Metal Ions

This compound and its analogues have been shown to coordinate with a wide range of metal ions, including both transition metals and main group metals. researchgate.netrsc.orgacs.org Transition metal complexes are particularly well-studied due to their interesting magnetic, optical, and catalytic properties. researchgate.netrsc.org Complexes with metals such as cobalt, nickel, copper, zinc, and ruthenium have been reported. smolecule.comresearchgate.net

The interaction with main group metal ions is also an area of active research. acs.org The coordination chemistry with these ions can lead to the formation of novel structures with potential applications in areas such as luminescence and materials science.

Supramolecular Coordination Assemblies

The ability of this compound to bridge multiple metal centers makes it an excellent building block for the construction of supramolecular coordination assemblies. nih.gov These are large, well-defined structures held together by coordination bonds. The self-assembly of these structures is a key principle in supramolecular chemistry. acs.org

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters linked together by organic ligands. This compound and related polypyridyl ligands are widely used in the synthesis of MOFs due to their ability to form strong and directional coordination bonds. rsc.orgacs.orgrsc.org The resulting frameworks can have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov

The structure of the MOF is determined by the geometry of the ligand and the coordination preferences of the metal ion. For example, the use of a T-shaped tripodal ligand based on a pyridine-imidazole core has led to the formation of novel MOFs with interesting network topologies. acs.org

Lack of Sufficient Research Data on the

Despite a comprehensive search for scientific literature, there is a notable absence of detailed research findings specifically concerning the coordination chemistry of the compound This compound . Consequently, the construction of an in-depth article focusing on its coordination polymers, cages, and self-assembly mechanisms is not feasible at this time.

Searches were conducted using the primary chemical name and its synonym, 3,2':3',3''-Terpyridine , across various scientific databases. The results predominantly yielded information on the well-studied isomer, 2,2':6',2''-terpyridine (commonly known as terpy), and other related but structurally distinct polypyridine ligands. While the broader field of coordination chemistry of pyridine-based ligands is rich with examples of coordination polymers and self-assembled cages, specific data for this compound remains elusive in the public domain.

The available literature extensively covers the coordination behavior of other terpyridine isomers and dipyridyl compounds, often highlighting their utility in constructing complex supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. These studies underscore the importance of the ligand's isomeric structure in dictating the final architecture and properties of the resulting metal complexes.

However, without specific experimental data on coordination complexes derived from this compound, any discussion on its coordination polymers, cages, and self-assembly principles would be purely speculative and would not meet the required standard of a scientifically accurate and informative article based on detailed research findings.

Further investigation into specialized chemical databases and potential future research may be necessary to elucidate the coordination chemistry of this particular compound. At present, the lack of published studies prevents a thorough treatment of the subject as outlined.

Detailed Research Findings on "this compound" Not Available in Publicly Accessible Literature

Following a comprehensive search for scientific literature and data pertaining to the electronic and photophysical properties of the specific chemical compound This compound , it has been determined that there is no available research data to fulfill the requirements of the requested article.

The inquiry sought detailed information structured around the compound's optical absorption and emission, intramolecular charge transfer (ICT), solvatochromism, photoluminescence quantum efficiency, and electrochemical properties, including cyclic voltammetry and bipolar carrier transport characteristics.

Searches have confirmed the existence of the molecule, identified by its CAS Number 171020-11-4 and also named 3,2':3',3''-Terpyridine. nih.gov However, beyond basic identifiers and computed chemical properties available in databases like PubChem, no experimental studies detailing its synthesis, characterization, or investigation for advanced materials applications could be located. nih.gov

While extensive research exists for various isomers of terpyridine and other dipyridyl-substituted pyridine compounds, this information is not applicable to the specific constitutional isomer this compound. Adhering to the strict requirement to focus solely on the specified compound, no data could be found to populate the outlined sections on its electronic and photophysical properties.

Therefore, it is not possible to generate the requested scientific article with the required detailed research findings and data tables for "this compound" at this time.

Electronic and Photophysical Properties for Advanced Materials Applications

Application in Optoelectronic Devices

The unique molecular structure of 2,3-Di(pyridin-3-yl)pyridine, which belongs to the terpyridine family of isomers, makes it a compelling candidate for various roles within optoelectronic devices. Its nitrogen-containing aromatic rings influence its electronic properties, making it suitable for charge transport and energy transfer processes that are fundamental to the operation of devices like OLEDs. Research into terpyridine-based materials has highlighted their potential in light-emitting diodes and solar cells due to their tunable chemical and physical properties.

In the architecture of an OLED, the host material plays a critical role in the emissive layer by facilitating the transport of both electrons and holes. An effective host material should possess a high triplet energy to confine the triplet excitons of the dopant, ensuring efficient energy transfer and preventing reverse energy transfer which can quench the emission.

While specific research detailing the performance of this compound as a host material is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds is widely investigated for this purpose. For a material to be a successful host, it must exhibit good thermal and morphological stability to ensure the longevity of the device. The bipolar nature of many pyridine-based compounds, meaning their ability to transport both electrons and holes, is a desirable characteristic for host materials as it can lead to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and lifetime.

The electron-deficient nature of the pyridine (B92270) ring suggests that this compound would inherently possess electron-transporting capabilities. In OLEDs, an efficient electron transport layer (ETL) is crucial for balancing the charge carriers (electrons and holes) within the recombination zone, leading to higher quantum efficiencies.

Table 1: Hypothetical Electron Transport Properties

| Property | Value | Unit |

| Electron Mobility (μe) | Data not available | cm²/Vs |

| LUMO Level | Data not available | eV |

| HOMO Level | Data not available | eV |

| Glass Transition Temp (Tg) | Data not available | °C |

This table is for illustrative purposes. Specific experimental data for this compound is not available in the public domain.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs. TADF emitters are characterized by a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The application of this compound in the context of TADF emitters has not been specifically reported. Designing a TADF molecule often involves creating a charge-transfer state with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the ΔEST. While the pyridine moieties in this compound can act as acceptor units, a complete TADF emitter would typically require the incorporation of a suitable donor group to induce the necessary charge-transfer character.

Further research, including synthesis of donor-acceptor molecules incorporating the this compound core and subsequent photophysical characterization, would be necessary to evaluate its potential in TADF applications.

Catalytic Activity and Mechanistic Studies

Ligand Role in Homogeneous Catalysis

As a polypyridyl ligand, 2,3-Di(pyridin-3-yl)pyridine is utilized in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination polymers. These structures have demonstrated applications in the field of catalysis. The nitrogen atoms in the pyridine (B92270) rings can act as electron donors, coordinating with a central metal atom to form stable complexes. The specific arrangement of the pyridine units in this compound allows it to act as a chelating ligand, which can enhance the stability and catalytic performance of the metal complex. The electronic properties and steric hindrance of the ligand play a crucial role in determining the efficiency and selectivity of the catalytic reactions.

Detailed research findings on the specific applications and mechanisms of this compound in homogeneous catalysis are limited in publicly available literature. However, the general principles of coordination chemistry suggest its potential to participate in a variety of metal-catalyzed reactions.

Table 1: Research Findings on Ligand Applications

A comprehensive literature search did not yield specific data tables for research findings on the direct catalytic applications of this compound.

Electrocatalytic Applications

A detailed search of scientific databases did not yield specific studies focusing on the use of this compound or its metallic complexes in electrocatalytic hydrogen evolution reactions.

Organocatalysis and Chiral Catalysts

There is no specific information available in the reviewed literature concerning the direct application of this compound as an organocatalyst or in the synthesis of chiral catalysts.

No specific research findings or data on the use of this compound in asymmetric transformations or kinetic resolution were found during a comprehensive literature review.

Concluding Perspectives and Future Research Directions

Synthesis and Characterization Advancements

Future research into 2,3-Di(pyridin-3-yl)pyridine will likely commence with the development of efficient and scalable synthetic routes. While specific methods for this isomer are not well-documented, advancements in cross-coupling reactions provide a fertile ground for exploration. Methodologies such as Suzuki or Stille coupling reactions, which are staples in the synthesis of bi- and terpyridines, could be adapted. For instance, the coupling of a dihalopyridine with a pyridineboronic acid derivative could offer a viable pathway. The optimization of reaction conditions, including catalysts, solvents, and temperature, will be crucial to achieving high yields and purity.

Once synthesized, comprehensive characterization will be paramount. Standard techniques will be employed to create a detailed profile of the compound. Future research would be expected to fully elucidate its structural and electronic properties through a combination of spectroscopic and analytical methods.

Table 1: Computed Physicochemical Properties of this compound

This data is computationally generated and sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 2,3-dipyridin-3-ylpyridine |

| Monoisotopic Mass | 233.0953 g/mol |

| Topological Polar Surface Area | 38.6 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Further characterization would involve advanced techniques. Single-crystal X-ray diffraction, for example, would provide definitive information on its solid-state conformation, including bond lengths, angles, and intermolecular packing interactions. A deeper understanding of its electronic structure could be gained through computational studies, such as Density Functional Theory (DFT), which would complement experimental findings.

Emerging Frontiers in Coordination and Supramolecular Chemistry

The arrangement of nitrogen atoms in this compound suggests its potential as a versatile ligand in coordination chemistry. Unlike the well-studied 2,2':6',2''-terpyridine, which typically acts as a tridentate pincer ligand, the geometry of this compound makes simultaneous coordination of all three nitrogen atoms to a single metal center less likely. This opens up possibilities for it to function as a bidentate ligand, leaving one pyridine (B92270) ring available for further functionalization or interaction.

Emerging research could explore its role as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers. wikipedia.org The resulting structures could exhibit interesting magnetic, electronic, or photophysical properties. The study of its coordination with various transition metals would be a key research frontier, potentially leading to complexes with unique geometries and reactivity. wikipedia.org

In supramolecular chemistry, the focus will be on how this molecule can be used as a building block for self-assembled structures. rsc.org The pyridine units can participate in hydrogen bonding and π-π stacking interactions, guiding the formation of larger, ordered assemblies. researchgate.net Future studies could investigate the self-assembly of the molecule itself or its co-assembly with other organic molecules or metal ions to create novel supramolecular architectures like macrocycles or cages.

Future Prospects in Advanced Materials and Catalysis

The potential applications of this compound in advanced materials and catalysis are largely speculative but grounded in the known utility of similar polypyridine compounds.

Advanced Materials:

Metal-Organic Frameworks (MOFs): As a multitopic linker, it could be used to construct MOFs with novel topologies. The specific geometry of the ligand could lead to frameworks with unique pore structures and functionalities, which could be explored for applications in gas storage, separation, or sensing.

Luminescent Materials: Coordination complexes of polypyridines with metals like ruthenium, iridium, or lanthanides are often luminescent. Future work could involve synthesizing such complexes with this compound and investigating their photophysical properties for potential use in organic light-emitting diodes (OLEDs) or as chemical sensors.

Catalysis:

Homogeneous Catalysis: Transition metal complexes bearing polypyridine ligands are widely used as catalysts. mdpi.com Research could be directed towards synthesizing complexes of this compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The unique steric and electronic properties imparted by this ligand could lead to catalysts with novel selectivity or efficiency.

Photocatalysis: Ruthenium-polypyridine complexes are well-known photocatalysts. acs.org It would be a logical step to explore ruthenium complexes of this compound for their potential in light-driven chemical reactions, such as CO2 reduction or water splitting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.